Mal-PEG2-alcohol

Description

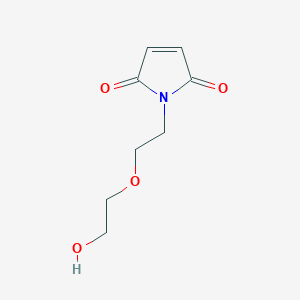

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-4-6-13-5-3-9-7(11)1-2-8(9)12/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYLRYHFPWHINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58914-60-6 | |

| Record name | Maleimide-terminated polyoxyethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90600957 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34321-81-8 | |

| Record name | 1-[2-(2-Hydroxyethoxy)ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Purification of Mal-PEG2-alcohol

The synthesis of Mal-PEG2-alcohol is a well-established process, typically involving a two-step procedure.

Step 1: Synthesis of the Maleamic Acid Intermediate

The synthesis commences with the reaction of maleic anhydride with 2-(2-aminoethoxy)ethanol. This reaction is a nucleophilic acyl substitution where the primary amine of 2-(2-aminoethoxy)ethanol attacks one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of a maleamic acid intermediate. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), at room temperature.

Step 2: Cyclization to form the Maleimide

The maleamic acid intermediate is then cyclized to form the final maleimide product. This is an intramolecular dehydration reaction, often facilitated by the use of a mild dehydrating agent, such as acetic anhydride, in the presence of a base catalyst like sodium acetate. The mixture is heated to drive the reaction to completion.

Experimental Protocol: Synthesis of Mal-PEG2-alcohol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Amine: Slowly add a solution of 2-(2-aminoethoxy)ethanol (1.05 eq) in anhydrous DCM to the flask at 0°C (ice bath).

-

Formation of Maleamic Acid: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the maleamic acid intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add acetic anhydride (1.5 eq) and sodium acetate (0.3 eq).

-

Heating: Heat the mixture to reflux (approximately 40°C for DCM) and stir for 12-16 hours. Monitor the progress of the cyclization by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Mal-PEG2-alcohol is typically purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent system to separate the desired product from any unreacted starting materials and byproducts. The purity of the final product is then confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Figure 2: Mechanism of the maleimide-thiol conjugation.

Critical Considerations for Successful Bioconjugation

While the maleimide-thiol reaction is robust, several factors must be carefully controlled to ensure high efficiency and a homogenous product.

pH Control

As mentioned, the optimal pH range for the maleimide-thiol reaction is 6.5-7.5. [1][2]Below pH 6.5, the rate of reaction decreases due to the lower concentration of the reactive thiolate anion. Above pH 7.5, two significant side reactions become more prevalent:

-

Reaction with Amines: The selectivity for thiols over amines diminishes, potentially leading to non-specific labeling of lysine residues. [2]* Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid derivative. [1][3][4]This effectively quenches the reactive group.

Stoichiometry

The molar ratio of the Mal-PEG2-alcohol to the thiol-containing biomolecule is a critical parameter. A molar excess of the maleimide reagent (typically 10-20 fold) is often used to drive the reaction to completion, especially when labeling proteins. [2][5]However, for sterically hindered thiol sites, a higher excess may be required.

Reducing Agents

For proteins with disulfide bonds, a reducing agent must be used to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed prior to conjugation. [2]Dithiothreitol (DTT) is also effective but must be removed after reduction to prevent its free thiols from reacting with the maleimide. [2]

Side Reactions and Stability

-

Hydrolysis: To prevent pre-reaction hydrolysis, it is crucial to prepare aqueous solutions of Mal-PEG2-alcohol immediately before use. [6]For storage, anhydrous DMSO or DMF at -20°C is recommended. [6]* Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation. [1]Post-conjugation hydrolysis of the succinimide ring to the more stable succinamic acid can mitigate this issue. [7]* Thiazine Rearrangement: A side reaction can occur when conjugating to an N-terminal cysteine, leading to a thiazine rearrangement. [8][9]This is more prominent at higher pH. [2]

Experimental Workflow: Protein Conjugation with Mal-PEG2-alcohol

The following is a general protocol for the conjugation of Mal-PEG2-alcohol to a protein containing free cysteine residues.

Materials:

-

Protein with accessible thiol groups

-

Mal-PEG2-alcohol

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0, with 1-5 mM EDTA

-

Reducing Agent (if necessary): TCEP

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Desalting Column (for purification)

Protocol:

-

Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein contains disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over the protein and incubate for 1 hour at room temperature to reduce the disulfides.

-

Mal-PEG2-alcohol Preparation: Immediately before use, dissolve Mal-PEG2-alcohol in the conjugation buffer to create a stock solution.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the Mal-PEG2-alcohol solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

Quenching: To stop the reaction and consume any unreacted maleimide, add a quenching reagent to a final concentration of 1-10 mM and incubate for 30 minutes. [6]6. Purification: Remove excess, unreacted Mal-PEG2-alcohol and other small molecules using a desalting column equilibrated with a suitable storage buffer.

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. bachem.com [bachem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mal-PEG2-alcohol

Introduction: A Versatile Heterobifunctional Linker

Mal-PEG2-alcohol, or 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, is a heterobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, comprising a thiol-reactive maleimide group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a versatile terminal hydroxyl group, offers researchers a powerful tool for the precise modification of biomolecules.[3][4] This guide provides a comprehensive exploration of the chemical properties and reactivity of Mal-PEG2-alcohol, offering field-proven insights for its effective application in research and development.

The strategic importance of Mal-PEG2-alcohol lies in its ability to bridge different molecular entities. The maleimide group provides a highly selective reactive handle for cysteine residues in proteins and peptides, while the terminal alcohol can be further functionalized for subsequent conjugation or to modify the physicochemical properties of the final conjugate.[3] The inclusion of the PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, a critical attribute when working with biological systems.[5]

Core Chemical Structure and Properties

Mal-PEG2-alcohol is a well-defined, non-polymeric molecule with the chemical formula C8H11NO4 and a molecular weight of 185.18 g/mol .[1] Its structure is characterized by three key functional domains, each contributing to its overall reactivity and utility.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [1][6] |

| Synonyms | Mal-PEG2-OH, N-[2-(2-hydroxyethoxy)ethyl]-maleimide | [6][7] |

| CAS Number | 34321-81-8 | [3] |

| Molecular Formula | C8H11NO4 | [1] |

| Molecular Weight | 185.18 | [1] |

| Purity | Typically >95% | [6][7] |

| Appearance | Solid or liquid | [1][8] |

| Storage | Recommended at -20°C in a dry environment | [3][7] |

The molecule's solubility is a key feature, with the PEG2 spacer imparting hydrophilicity, making it soluble in aqueous buffers as well as common organic solvents like DMSO and DMF.[3][5]

Reactivity of the Maleimide Group: The Cornerstone of Bioconjugation

The maleimide moiety is the primary reactive center of Mal-PEG2-alcohol for bioconjugation, exhibiting a high degree of chemoselectivity for thiol groups (sulfhydryls), such as those found on cysteine residues of proteins and peptides.[9][10]

The Thiol-Maleimide Michael Addition Reaction

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electrophilic double-bonded carbons of the maleimide ring.[11][12] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[12] This reaction is highly efficient and is considered a type of "click chemistry" due to its rapid kinetics, high yields, and mild reaction conditions.[10][11]

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Critical Reaction Parameters: The Role of pH

The pH of the reaction medium is the most critical factor governing the efficiency and selectivity of the maleimide-thiol conjugation.[12][13]

-

Optimal pH Range (6.5 - 7.5): In this range, the reaction is highly chemoselective for thiols.[10][14] The concentration of the reactive thiolate anion (R-S⁻) is sufficient for a rapid reaction, while minimizing side reactions.[9]

-

Below pH 6.5: The rate of conjugation decreases significantly as the thiol group (pKa ~8.5) is predominantly in its protonated, less nucleophilic form (R-SH).[12][14]

-

Above pH 7.5: The selectivity of the maleimide group diminishes. Two major side reactions become prominent:

-

Reaction with Amines: The maleimide can react with primary amines, such as the ε-amino group of lysine residues.[10][14] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[14][15]

-

Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening to form an unreactive maleamic acid derivative.[10][13] This effectively quenches the reagent.

-

| pH Range | Reactivity and Selectivity | Key Considerations |

| < 6.5 | Slow reaction rate | Low concentration of reactive thiolate anion.[12][14] |

| 6.5 - 7.5 | Optimal ; Fast and highly selective for thiols | Balances reaction speed and minimizes side reactions.[10][14] |

| > 7.5 | Decreased selectivity and reagent instability | Increased reaction with amines and hydrolysis of the maleimide ring.[10][13][14] |

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is robust, an awareness of potential side reactions is crucial for producing homogeneous and stable conjugates.

-

Hydrolysis: As mentioned, the maleimide ring can hydrolyze. To mitigate this, aqueous solutions of Mal-PEG2-alcohol should be prepared immediately before use, and reactions should be maintained within the optimal pH range.[10][15] For storage, anhydrous, water-miscible solvents like DMSO or DMF are recommended.[10][15]

-

Retro-Michael Reaction (Deconjugation): The thioether bond formed can undergo a slow retro-Michael reaction, particularly in the presence of other thiols (e.g., glutathione in vivo), leading to the release of the conjugated molecule.[10][16] This can be a concern for in vivo applications like antibody-drug conjugates (ADCs). To create a more stable linkage, the thiosuccinimide ring of the conjugate can be intentionally hydrolyzed under slightly basic conditions post-conjugation. The resulting ring-opened structure is significantly more stable and resistant to the retro-Michael reaction.[14][16]

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[11][17] This side reaction is more prominent at neutral or higher pH.[17] Performing the conjugation at a more acidic pH can help to minimize this rearrangement.[17]

Reactivity of the Terminal Alcohol Group

The primary alcohol (-OH) at the terminus of the PEG spacer provides a secondary site for further chemical modification. While less reactive than the maleimide group, it can be functionalized using a variety of standard organic chemistry transformations.

-

Esterification: The alcohol can be reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, NHS esters) to form ester linkages. The Mitsunobu reaction is a common method for this transformation.[18]

-

Etherification: Under appropriate conditions, the alcohol can be converted into an ether.

-

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing new reactive handles for subsequent conjugation steps.

-

Activation for Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate), making the terminal carbon susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.[19][20]

This dual functionality allows for the synthesis of more complex constructs, where Mal-PEG2-alcohol acts as a linker to first attach to a thiol-containing molecule, followed by a second modification at the alcohol terminus.

Experimental Protocols: A Practical Guide

General Protocol for Protein Conjugation

This protocol provides a general workflow for the conjugation of Mal-PEG2-alcohol to a protein containing cysteine residues.

1. Protein Preparation and Disulfide Reduction:

-

Rationale: For conjugation to occur, cysteine residues must be in their reduced, free thiol form. Intramolecular disulfide bonds must be cleaved.

-

Procedure:

-

Dissolve the protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5) to a concentration of 1-10 mg/mL.[21] The buffer should be free of primary amines (like Tris) and thiols.

-

To reduce disulfide bonds, add a reducing agent.

-

TCEP (Tris(2-carboxyethyl)phosphine): Add a 10-50 fold molar excess. TCEP is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[14] Incubate for 30-60 minutes at room temperature.[21]

-

DTT (Dithiothreitol): Add a 10-50 fold molar excess and incubate. DTT must be removed post-reduction (e.g., using a desalting column) as its free thiols will react with the maleimide.[21]

-

-

2. Conjugation Reaction:

-

Rationale: The maleimide-functionalized PEG linker is added in excess to drive the reaction to completion.

-

Procedure:

-

Immediately before use, prepare a stock solution of Mal-PEG2-alcohol (e.g., 10-20 mM) in the reaction buffer or a compatible organic solvent like DMSO.[21]

-

Add the Mal-PEG2-alcohol stock solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this should be optimized for the specific application.[14][21]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques like LC-MS.

-

3. Quenching and Purification:

-

Rationale: Any unreacted maleimide groups should be quenched to prevent non-specific reactions. The final conjugate must be purified from excess reagents.

-

Procedure:

-

(Optional) Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess Mal-PEG2-alcohol.

-

Purify the protein conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to remove excess Mal-PEG2-alcohol and other reaction components.

-

Caption: Experimental workflow for protein conjugation with Mal-PEG2-alcohol.

Characterization of the Conjugate

Robust analytical characterization is essential to confirm successful conjugation, purity, and stability.[22]

-

Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to determine the molecular weight of the conjugate, confirming the number of attached PEG linkers.[22][23]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion (SEC-HPLC) is used to assess purity and detect any aggregation.[22][24]

-

SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information, confirming the covalent attachment and integrity of the linker.[22]

Conclusion

Mal-PEG2-alcohol is a highly versatile and valuable tool in modern chemical biology and drug development. Its well-defined structure and predictable reactivity allow for the precise and efficient modification of biomolecules. A thorough understanding of the core principles of its reactivity, particularly the pH-dependence of the maleimide-thiol reaction and potential side reactions, is paramount to its successful application. By following optimized protocols and employing robust analytical techniques, researchers can harness the power of Mal-PEG2-alcohol to create novel bioconjugates for a wide array of applications, from fundamental research to the development of next-generation therapeutics.

References

- Benchchem. (n.d.). Mechanism of maleimide reaction with thiols.

- Benchchem. (n.d.). Common side reactions of maleimide groups in bioconjugation.

- Benchchem. (n.d.). An In-depth Technical Guide to the Core Principles of Maleimide Reaction with Thiols.

- Benchchem. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.

-

Creative PEGWorks. (n.d.). Is Your Maleimide Thiol Chemistry Stable?. Retrieved from [Link].

- Gonzales, S. A., et al. (2019). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(1), e3323.

- UCL Discovery. (n.d.). Minireview: Self-hydrolysing maleimides.

- Benchchem. (n.d.). Solubility and Stability of Mal-amide-PEG2-oxyamine-Boc: A Technical Guide.

- UCL Discovery. (2018, January 31). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.

- Xin Yan Bo Mei. (n.d.). Mal-PEG2-alcohol_34321-81-8.

- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis of Maleimide Groups.

-

Bachem. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction [Video]. YouTube. Retrieved from [Link].

-

PubMed Central. (2022, November 17). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Retrieved from [Link].

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of m-PEG2-Br with Nucleophiles.

-

AxisPharm. (n.d.). Mal-PEG2-alcohol, CAS 34321-81-8. Retrieved from [Link].

- Benchchem. (n.d.). Revolutionizing Bioconjugation: A Detailed Guide to m-PEG20-alcohol Applications and Protocols.

- Biochempeg Scientific Inc. (2015, January 1). SAFETY DATA SHEET.

-

Biopharma PEG. (n.d.). Mal-PEG2-OH | CAS:34321-81-8. Retrieved from [Link].

- Benchchem. (n.d.). Application Note: Analytical Strategies for the Characterization of Thiol-PEG2-acid Conjugates.

- MedChemExpress. (2025, August 8). Mal-PEG2-NHS ester-SDS.

- Biopharma PEG. (n.d.). Mal-NH-PEG2-NH2.

- Mark, S. S. (Ed.). (n.d.).

-

PubMed Central. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link].

- Creative PEGWorks. (2021, December 21). SDS of MAL-PEG-SCM.

- (2013, November 27).

- (n.d.).

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Mal-PEG1-Boc Conjugates.

- Benchchem. (n.d.). Application Notes and Protocols for m-PEG12-Mal Bioconjugation to Proteins.

- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.).

-

PubMed Central. (n.d.). PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine. Retrieved from [Link].

- NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.

-

ResearchGate. (n.d.). Reactions of primary alcohols with various nucleophiles. Reaction... [Download Scientific Diagram]. Retrieved from [Link].

Sources

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mal-PEG2-alcohol, 34321-81-8 | BroadPharm [broadpharm.com]

- 4. Mal-PEG2-alcohol_34321-81-8_新研博美 [xinyanbm.com]

- 5. benchchem.com [benchchem.com]

- 6. Mal-PEG2-alcohol, CAS 34321-81-8 | AxisPharm [axispharm.com]

- 7. Mal-PEG2-OH | CAS:34321-81-8 | Biopharma PEG [biochempeg.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 16. creativepegworks.com [creativepegworks.com]

- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. enovatia.com [enovatia.com]

- 24. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Mal-PEG2-alcohol Maleimide Group with Thiols

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development.[1] Among the various chemical strategies available, the reaction between a maleimide and a thiol has emerged as one of the most popular methods for site-specific modification, particularly at cysteine residues.[1][2] Its widespread adoption is due to its high selectivity for thiols under mild, physiological conditions, rapid reaction kinetics, and high yields.[1][3] This technical guide provides a comprehensive overview of the reaction between Mal-PEG2-alcohol's maleimide group and thiols, detailing its mechanism, kinetics, potential side reactions, and strategies for optimization, along with practical experimental protocols for its application in research and drug development.[1]

The specific focus of this guide is on Mal-PEG2-alcohol, a heterobifunctional linker that incorporates a maleimide group for thiol reactivity, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal alcohol group.[4][5][6] The PEG linker enhances the solubility and stability of the resulting conjugate, while the terminal alcohol provides a site for further chemical modification.[7][8][9] This trifecta of functionalities makes Mal-PEG2-alcohol a versatile tool in the construction of complex biomolecules, including antibody-drug conjugates (ADCs).[10][11]

The Core Mechanism: A Michael Addition Reaction

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[1][12] In this reaction, the nucleophilic thiol group, specifically the thiolate anion (R-S⁻), attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This process is highly efficient and results in the formation of a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1][13] This reaction is often considered a type of "click chemistry" because it is modular, wide in scope, gives high chemical yields, and proceeds under simple reaction conditions.[1][12]

Caption: Reaction scheme of Maleimide-Thiol Conjugation.

Optimizing the Reaction: Critical Parameters

The success of the maleimide-thiol conjugation hinges on the careful control of several key reaction parameters.

pH: The Master Variable

The pH of the reaction buffer is the most critical factor influencing both the rate and selectivity of the maleimide-thiol reaction.[14] The optimal pH range for this conjugation is typically between 6.5 and 7.5.[13][14][15]

-

Below pH 6.5: The reaction rate decreases significantly because the thiol group exists predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).[14][15]

-

Above pH 7.5: Two major side reactions become prominent:

-

Hydrolysis of the maleimide ring: The maleimide ring can be opened by hydrolysis to form a maleamic acid derivative, which is unreactive towards thiols.[1][13][16] This hydrolysis rate increases with pH.[13][17]

-

Reaction with primary amines: Maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.[13][14] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity within the optimal range.[1][13]

-

Stoichiometry: Driving the Reaction to Completion

To ensure efficient labeling of the thiol-containing molecule, a molar excess of the Mal-PEG2-alcohol is typically used. A 10- to 20-fold molar excess is a common starting point to drive the reaction to completion.[1][18][19] However, the optimal ratio may need to be determined empirically for each specific application.

Temperature and Time

The maleimide-thiol reaction is generally rapid and can be carried out at room temperature (20-25°C) for 1 to 2 hours or at 4°C overnight, particularly for sensitive proteins.[1][2][20]

Buffers and Solvents

Phosphate, Tris, or HEPES buffers are commonly used for the conjugation reaction.[1][18][20] It is crucial to use buffers that do not contain extraneous thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, which would compete with the target molecule for the maleimide.[21] For Mal-PEG2-alcohol or other maleimide reagents with limited aqueous solubility, a water-miscible organic co-solvent such as DMSO or DMF is necessary to prepare a stock solution.[1][20][22]

| Parameter | Recommended Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances reaction rate and selectivity, minimizing hydrolysis and reaction with amines.[13][14] |

| Temperature | 4°C to 25°C | Reaction proceeds efficiently at room temperature; lower temperatures can be used for sensitive biomolecules.[1] |

| Molar Ratio | 10-20 fold excess of maleimide | Drives the reaction to completion and ensures all available thiols are labeled.[1][18] |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for the reaction to proceed to completion.[2][20] |

| Buffer | PBS, Tris, HEPES (thiol-free) | Provides a stable pH environment without interfering with the reaction.[18][20] |

| Co-solvent | DMSO or DMF (for stock solution) | Solubilizes maleimide reagents with poor aqueous solubility.[20][22] |

Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

Maleimide Hydrolysis

As previously mentioned, the maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[1][13] To minimize this, it is crucial to perform the reaction within the optimal pH range of 6.5-7.5.[1][14] Maleimide stock solutions should be prepared in anhydrous solvents like DMSO or DMF and used immediately or stored at -20°C to prevent premature hydrolysis.[15][19]

Thiol-Maleimide Adduct Reversibility

The thioether bond formed in the Michael addition is generally stable; however, it can undergo a retro-Michael reaction, leading to deconjugation.[15][23] This is more likely to occur in the presence of other thiols, such as glutathione, which is abundant in the physiological environment.[24] Strategies to enhance the stability of the conjugate include:

-

Post-conjugation hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction.[24][25][26]

-

Use of next-generation maleimides: Employing maleimide derivatives designed for increased stability, such as self-hydrolyzing maleimides or those with N-aryl substituents that accelerate stabilizing hydrolysis.[23][24][27]

Thiazine Rearrangement

When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[12][14] This can be suppressed by performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or by acetylating the N-terminal cysteine.[12]

Caption: Key reaction pathways in maleimide chemistry.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with Mal-PEG2-alcohol. Optimization may be required for specific proteins and applications.

Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)

This step is required if the target cysteine residues are involved in disulfide bonds.[2][20]

Materials:

-

Protein solution

-

Tris(2-carboxyethyl)phosphine (TCEP)[28]

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)[19]

Procedure:

-

Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[20][22]

-

Prepare a fresh stock solution of TCEP in the Reaction Buffer.

-

Add TCEP to the protein solution to a final concentration that provides a 10- to 100-fold molar excess over the protein.[29]

-

Incubate the mixture at room temperature for 20-60 minutes.[19][29] The reduced protein is now ready for the conjugation reaction. Note: If using DTT as the reducing agent, it must be removed prior to the addition of the maleimide reagent.[2][21] TCEP is a thiol-free reducing agent and generally does not need to be removed before maleimide conjugation, but removal is recommended for optimal results.[21][28][30][31][32][33]

Protocol 2: General Maleimide Conjugation

Materials:

Procedure:

-

Immediately before use, dissolve the Mal-PEG2-alcohol in anhydrous DMSO or DMF to prepare a 1-10 mM stock solution.[2][20][22]

-

Add the Mal-PEG2-alcohol stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[2][19] Add the maleimide solution dropwise while gently stirring.[2]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[2][19] If the conjugate is light-sensitive, protect the reaction from light.

Protocol 3: Purification of the Labeled Protein

Purification is essential to remove unreacted Mal-PEG2-alcohol and any byproducts.[2]

Common Purification Methods:

-

Gel Filtration Chromatography (Desalting): Effective for removing small molecules from larger proteins.[2][22]

-

Dialysis: Suitable for removing small molecules, but can be time-consuming.[2]

-

High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation.[2][22]

Protocol 4: Characterization of the Conjugate

After purification, it is crucial to characterize the conjugate to determine the degree of labeling and confirm its integrity.

Analytical Techniques:

-

UV-Vis Spectrophotometry: A relatively quick and simple method to estimate the drug-to-antibody ratio (DAR), but less accurate than other methods.[34][35]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for detailed DAR analysis and to assess the drug load distribution.[34][36]

-

Hydrophobic Interaction Chromatography (HIC): The most widely used method for detailed DAR analysis, particularly for cysteine-linked ADCs.[34][37]

-

Reversed-Phase Liquid Chromatography (RP-HPLC): Suitable for more detailed DAR analysis and evaluation of drug load distribution.[34]

Caption: Experimental workflow for Maleimide-Thiol conjugation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | Inactive maleimide reagent (hydrolysis).[15][19] | Prepare fresh maleimide stock solution in anhydrous solvent (DMSO/DMF) immediately before use.[15][19] |

| Oxidized thiols (disulfide bonds).[15] | Ensure complete reduction of disulfide bonds with a reducing agent like TCEP.[15] | |

| Incorrect pH.[15] | Verify the pH of the reaction buffer is within the optimal range of 6.5-7.5.[15] | |

| Heterogeneous Product | Reaction with primary amines.[15] | Ensure the reaction pH does not exceed 7.5.[15] |

| Incomplete reaction. | Optimize the molar ratio of maleimide to thiol and the reaction time. | |

| Loss of Conjugate During/After Purification | Reversibility of the thioether bond.[15] | Consider post-conjugation hydrolysis or the use of stabilized maleimides.[23][24] |

Conclusion

The reaction of Mal-PEG2-alcohol's maleimide group with thiols is a robust and highly specific method for bioconjugation that has become indispensable in research, diagnostics, and therapeutics.[1] Its success hinges on a clear understanding of the underlying Michael addition mechanism and the critical influence of reaction conditions, particularly pH.[1] While side reactions such as hydrolysis and retro-Michael exchange present challenges to the homogeneity and stability of the conjugate, these can be effectively mitigated through careful control of the reaction environment and by employing advanced strategies to stabilize the maleimide-thiol adduct.[1][24] By following the detailed protocols and troubleshooting guidance provided in this guide, researchers, scientists, and drug development professionals can effectively leverage this powerful chemistry to create innovative and effective bioconjugates.

References

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. (2015). RSC Publishing. Retrieved from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Veranova. Retrieved from [Link]

-

Key assays and analytical techniques for the development of antibody drug conjugates. (2025). Biopharma PEG. Retrieved from [Link]

-

Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). Veranova. Retrieved from [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (2013). National Institutes of Health. Retrieved from [Link]

-

Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. (2017). RSC Publishing. Retrieved from [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. Retrieved from [Link]

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. (2015). ResearchGate. Retrieved from [Link]

-

Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. (n.d.). University of Bath's research portal. Retrieved from [Link]

-

Long-Term Stabilization of Maleimide–Thiol Conjugates. (2014). Bioconjugate Chemistry. Retrieved from [Link]

-

Instability of thiol/maleimide conjugation and strategies for mitigation. (2016). Kinam Park. Retrieved from [Link]

-

Kinetics and mechanism of the alkaline hydrolysis of maleimide. (1984). PubMed. Retrieved from [Link]

-

Coupling of Metal Containing Homing Devices to Liposomes via a Maleimide Linker: Use of TCEP to Stabilize Thiol-groups without Scavenging Metals. (2004). ResearchGate. Retrieved from [Link]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. (2019). ACS Publications. Retrieved from [Link]

-

Long-term stabilization of maleimide-thiol conjugates. (2015). H1 Connect. Retrieved from [Link]

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2018). ResearchGate. Retrieved from [Link]

-

I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. (2023). ResearchGate. Retrieved from [Link]

-

Mal-PEG2-alcohol, CAS 34321-81-8. (n.d.). AxisPharm. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mal-PEG2-alcohol, 34321-81-8 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. Mal-PEG2-alcohol, CAS 34321-81-8 | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. creativepegworks.com [creativepegworks.com]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Long-term stabilization of maleimi ... | Article | H1 Connect [archive.connect.h1.co]

- 27. kinampark.com [kinampark.com]

- 28. benchchem.com [benchchem.com]

- 29. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 30. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 31. goldbio.com [goldbio.com]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. researchgate.net [researchgate.net]

- 34. blog.crownbio.com [blog.crownbio.com]

- 35. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 36. veranova.com [veranova.com]

- 37. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]

The Strategic Role of the PEG2 Spacer in Mal-PEG2-Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise and controlled covalent linkage of molecules is paramount. Heterobifunctional linkers are the linchpins in the design of sophisticated therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among these, Mal-PEG2-alcohol has emerged as a versatile and widely utilized building block. This in-depth technical guide elucidates the critical role of the discrete polyethylene glycol (PEG) spacer, specifically the PEG2 unit, in the functionality of this linker. We will explore the core chemical principles, the strategic advantages of a short PEG chain, and provide detailed experimental methodologies for its application.

Deconstructing Mal-PEG2-alcohol: A Trifecta of Functionality

The efficacy of Mal-PEG2-alcohol resides in the distinct roles of its three constituent parts: the maleimide group, the PEG2 spacer, and the terminal alcohol. A comprehensive understanding of each component is essential for its strategic implementation in bioconjugation.

-

The Maleimide Group: A Thiol-Specific Anchor

The maleimide moiety is a cornerstone of bioconjugation chemistry, renowned for its highly selective reactivity towards thiol (sulfhydryl) groups.[1][2] This specificity allows for the site-specific modification of proteins and peptides at cysteine residues.[3] The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable covalent thioether bond.[4][5] This reaction is highly efficient and occurs under mild physiological conditions, typically at a pH range of 6.5 to 7.5, making it ideal for working with sensitive biological molecules.[3][6] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[6]

-

The Terminal Alcohol: A Gateway to Further Functionalization

The terminal hydroxyl (-OH) group provides a versatile handle for subsequent chemical modifications.[7][8] While relatively inert in its native state, this primary alcohol can be readily converted into a variety of other reactive functional groups.[6] This allows for a multi-step, controlled conjugation strategy, where the maleimide end is first attached to a thiol-containing biomolecule, and the terminal alcohol is then used to conjugate a second molecule of interest, such as a payload or an imaging agent.[9][10] This strategic derivatization is a key advantage in the construction of complex bioconjugates.[6]

-

The PEG2 Spacer: More Than Just a Connector

The central component, the short diethylene glycol (PEG2) spacer, plays a multifaceted role that extends far beyond simply connecting the maleimide and alcohol termini. It is a critical determinant of the overall physicochemical properties and in vivo performance of the resulting bioconjugate.

The Hydrophilic Heart: Unpacking the Advantages of the PEG2 Spacer

The inclusion of a PEG spacer, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of biomolecules.[11] The PEG2 spacer in Mal-PEG2-alcohol, though short, imparts several crucial advantages.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG2 spacer is to increase the hydrophilicity of the linker and, consequently, the entire bioconjugate.[7][8] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[12] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell that can significantly improve the water solubility of the conjugate.[13] This is particularly crucial in the development of ADCs, where maintaining the solubility and stability of the final product is essential for its therapeutic efficacy.[14]

Modulating Steric Hindrance

The flexible nature of the PEG spacer provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[11] While longer PEG chains can sometimes lead to steric hindrance that may interfere with target binding, a short PEG2 spacer offers a balance between providing sufficient separation and minimizing potential interference.[4] This can be particularly advantageous in PROTAC design, where the linker must orient two distinct proteins to facilitate a productive ternary complex formation.[15]

Impact on Pharmacokinetics

PEGylation is known to have a profound impact on the pharmacokinetic profile of a therapeutic agent.[16][17] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[11] While longer PEG chains generally have a more pronounced effect on extending half-life, even a short PEG2 spacer can contribute to improved pharmacokinetic properties and overall in vivo performance.[1][13]

The "Short and Sweet" Advantage of PEG2

In the context of bioconjugate design, there is often a trade-off between the benefits of longer PEG chains (enhanced solubility and half-life) and the potential drawbacks (reduced in vitro potency due to steric hindrance).[1][4] Shorter PEG spacers, like PEG2, have been shown to be effective in reducing aggregation while potentially offering advantages in conjugation efficiency and maintaining high in vitro potency.[18] The optimal PEG length is ultimately dependent on the specific antibody, payload, and desired therapeutic profile, necessitating empirical evaluation.[18]

Visualizing the Core Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Caption: Molecular components of Mal-PEG2-alcohol.

Caption: A generalized experimental workflow using Mal-PEG2-alcohol.

Experimental Protocols

The successful application of Mal-PEG2-alcohol in bioconjugation relies on well-defined and robust experimental protocols. The following provides a detailed, step-by-step methodology for a typical conjugation reaction.

Protocol 1: Conjugation of Mal-PEG2-alcohol to a Thiol-Containing Protein

This protocol describes the site-specific conjugation of Mal-PEG2-alcohol to cysteine residues in a protein, such as an antibody.

Materials:

-

Thiol-containing protein (e.g., monoclonal antibody)

-

Mal-PEG2-alcohol

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification System: Size-exclusion chromatography (SEC) column

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not need to be removed prior to the conjugation step.

-

-

Linker Preparation:

-

Prepare a stock solution of Mal-PEG2-alcohol (e.g., 10 mM) in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the Mal-PEG2-alcohol stock solution to the protein solution.

-

Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and quenching reagent by purifying the conjugate using an SEC column equilibrated with a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).

-

Protocol 2: Derivatization of the Terminal Hydroxyl Group

This protocol outlines a general approach for activating the terminal alcohol of the protein-Mal-PEG2-alcohol conjugate for subsequent reaction with an amine-containing payload.

Materials:

-

Protein-Mal-PEG2-alcohol conjugate

-

Activating Agent: e.g., p-nitrophenyl chloroformate (p-NPC) or disuccinimidyl carbonate (DSC)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, DMF)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Amine-containing payload

-

Purification system (SEC or dialysis)

Procedure:

-

Activation of the Hydroxyl Group:

-

Lyophilize the purified Protein-Mal-PEG2-alcohol conjugate to remove aqueous buffer.

-

Redissolve the conjugate in an anhydrous, aprotic solvent.

-

Add the activating agent (e.g., p-NPC) and a tertiary amine base. The reaction is typically carried out at room temperature for several hours.

-

-

Conjugation to Amine-Containing Payload:

-

Once the activation is complete, add the amine-containing payload to the reaction mixture.

-

Allow the reaction to proceed, typically overnight at room temperature.

-

-

Purification:

-

Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and byproducts.

-

-

Characterization:

-

Analyze the final conjugate using appropriate analytical techniques (e.g., MS, HIC) to confirm successful conjugation and determine the final DAR.

-

Data Presentation: The Impact of the PEG2 Spacer

To illustrate the quantitative impact of the PEG2 spacer, the following table summarizes key properties and considerations.

| Property | Mal-PEG2-alcohol | Rationale & Key Considerations |

| Hydrophilicity | High | The two ethylene glycol units significantly increase water solubility, which is crucial for preventing aggregation of hydrophobic payloads.[7][8] |

| Flexibility | High | The PEG chain provides rotational freedom, which can be important for maintaining the biological activity of the conjugated molecules.[11] |

| Steric Hindrance | Low to Moderate | The short length minimizes the risk of sterically hindering target binding compared to longer PEG chains, while still providing spatial separation.[4] |

| Pharmacokinetics | Moderate Impact | Can contribute to a modest increase in circulation half-life by increasing the hydrodynamic size of the conjugate.[1][13] |

| Derivatization Potential | High | The terminal hydroxyl group allows for a wide range of chemical modifications for the attachment of a second molecule.[6][9] |

Conclusion: A Strategic Choice for Advanced Bioconjugates

The Mal-PEG2-alcohol linker is a powerful tool in the arsenal of the modern drug developer. Its utility is not merely a sum of its parts, but rather a synergistic interplay between the thiol-reactive maleimide, the versatile terminal alcohol, and the strategically short PEG2 spacer. The PEG2 unit imparts essential hydrophilicity, modulates steric hindrance, and contributes to favorable pharmacokinetic properties. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to rationally design and synthesize the next generation of targeted therapeutics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. xcessbio.com [xcessbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Mal-PEG2-alcohol, 34321-81-8 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

A Scientist's Guide to Leveraging Mal-PEG2-alcohol in PROTAC Development

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting cellular machinery to degrade disease-causing proteins. The efficacy of these heterobifunctional molecules is profoundly influenced by the linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth technical overview of Mal-PEG2-alcohol, a versatile heterobifunctional linker, for researchers and drug development professionals. We will explore its strategic application in PROTAC synthesis, detailing the causality behind experimental choices, providing robust, self-validating protocols, and grounding all claims in authoritative references.

Chapter 1: The Central Role of Linkers in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker is not a passive spacer; it is a critical determinant of the PROTAC's overall performance.[3][4] Its length, composition, and attachment points directly influence the stability and geometry of the ternary complex, which is essential for efficient protein degradation.[5][6]

Among various linker classes, those based on polyethylene glycol (PEG) are frequently used due to their advantageous physicochemical properties.[4][7] PEG linkers enhance hydrophilicity, which can improve the solubility and cell permeability of often lipophilic PROTAC molecules.[7][8] The flexibility of the PEG chain is also crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.[3][7]

Chapter 2: Profiling Mal-PEG2-alcohol: A Versatile Heterobifunctional Linker

Mal-PEG2-alcohol is a PEG-based PROTAC linker that offers distinct reactive handles for sequential conjugation.[9][10] Its structure consists of three key components: a maleimide group, a diethylene glycol (PEG2) spacer, and a terminal primary alcohol.

-

The Maleimide Group : This moiety is an electrophile that exhibits high selectivity for nucleophilic thiol (sulfhydryl) groups, primarily found in the side chains of cysteine residues.[11][12] The reaction proceeds via a Michael addition to form a stable thioether bond.[13] This specificity is invaluable for creating covalent or site-specific PROTACs by targeting a cysteine on either the POI or a ligand.[][15] The optimal pH for this reaction is between 6.5 and 7.5.[13]

-

The PEG2 Spacer : The diethylene glycol spacer provides a balance of flexibility and length. It enhances the aqueous solubility of the PROTAC, a critical factor for bioavailability and cellular assays.[7] The hydrophilicity of PEG linkers can improve a PROTAC's physicochemical properties, making them more drug-like.[4]

-

The Alcohol (Hydroxyl Group) : The terminal hydroxyl group is a versatile functional handle. It is not reactive on its own but can be readily coupled with a carboxylic acid on a ligand using standard amide coupling reagents like HATU or EDC.[16][17] This allows for a directed and controlled synthetic strategy.

Table 1: Physicochemical Properties of Mal-PEG2-alcohol

| Property | Value | Source(s) |

| Chemical Name | 1-(2-(2-Hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [18] |

| CAS Number | 34321-81-8 | [18][19] |

| Molecular Formula | C₈H₁₁NO₄ | [18] |

| Molecular Weight | 185.18 g/mol | [18] |

| Purity | Typically ≥95% | [19] |

| Solubility | Soluble in DMSO, DMF, DCM | [16] |

Chapter 3: Strategic Synthesis of a PROTAC using Mal-PEG2-alcohol

The heterobifunctional nature of Mal-PEG2-alcohol allows for a modular and strategic approach to PROTAC synthesis.[20][21] A common strategy involves first coupling one ligand to the alcohol terminus, purifying the intermediate, and then reacting the maleimide terminus with the second, cysteine-bearing ligand.

Workflow A: Step-by-Step Protocol: Conjugation via the Alcohol Terminus

This protocol details the synthesis of a PROTAC where an E3 ligase ligand containing a carboxylic acid is first coupled to Mal-PEG2-alcohol, followed by conjugation to a POI ligand containing a reactive cysteine.

Materials:

-

E3 Ligase Ligand (with a carboxylic acid)

-

Mal-PEG2-alcohol

-

POI Ligand (with a thiol/cysteine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Degassed reaction buffer (e.g., PBS, pH 7.2)

-

TCEP (tris(2-carboxyethyl)phosphine), optional for disulfide reduction

-

Analytical and Preparative HPLC

-

LC-MS system

Step 1: Coupling of E3 Ligase Ligand to Mal-PEG2-alcohol

-

Rationale : This step forms a stable amide bond between the E3 ligase ligand and the linker.[17] HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates the carboxylic acid to form a reactive ester intermediate, which is then readily attacked by the primary alcohol of the linker.

-

Protocol :

-

Under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

-

Add a solution of Mal-PEG2-alcohol (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS until the starting material is consumed.

-

Upon completion, purify the resulting Ligand-Linker Intermediate using preparative reverse-phase HPLC.

-

Confirm the mass of the purified intermediate by LC-MS and characterize its structure by NMR.

-

Step 2: Conjugation of Ligand-Linker Intermediate to POI Ligand

-

Rationale : This step utilizes the specific reactivity of the maleimide group for the thiol on the POI ligand.[13] To prevent oxidative dimerization of thiols into disulfides (which do not react with maleimides), it is crucial to use degassed buffers and, if necessary, pre-reduce the ligand with a reducing agent like TCEP.[11][22]

-

Protocol :

-

Dissolve the thiol-containing POI ligand (1.0 eq) in a degassed buffer (e.g., PBS, pH 7.0-7.5). If the ligand may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 20-30 minutes.[11][22]

-

Dissolve the purified Ligand-Linker Intermediate (1.2 eq) from Step 1 in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

-

Add the solution of the intermediate to the POI ligand solution dropwise while gently stirring.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final PROTAC product using preparative reverse-phase HPLC.

-

Chapter 4: Quality Control and Characterization of the Final PROTAC

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before its use in biological assays.[23][24][25]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the workhorse technique for PROTAC analysis.[26] It confirms the molecular weight of the final product and is used to monitor reaction progress and assess the presence of impurities.[25][27] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information, confirming that the covalent bonds have formed at the correct positions and that the overall structure is as expected.[25] 1H and 13C NMR are standard for confirming the structure of the final compound.

-

High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the primary method for determining the purity of the final PROTAC sample.[26] Purity is typically calculated by the peak area percentage of the main product relative to all other detected components.

Table 2: Typical Quality Control Specifications for a Research-Grade PROTAC

| Analytical Method | Parameter | Typical Specification | Source(s) |

| LC-MS | Molecular Weight | Observed [M+H]⁺ matches calculated mass ± 0.5 Da | [25][26] |

| HRMS | Elemental Composition | Observed mass within 5 ppm of calculated mass | [26] |

| ¹H NMR | Structure | Spectrum consistent with proposed structure | [25] |

| HPLC | Purity | ≥95% by peak area at a specified wavelength (e.g., 254 nm) | [26] |

Chapter 5: Downstream Biological Validation

Once a PROTAC is synthesized and its purity is confirmed, the next critical phase is to validate its biological activity. This involves a series of cellular assays to demonstrate that the PROTAC effectively induces the degradation of the target protein.

Key experiments include:

-

Western Blotting : This is a fundamental technique to visually and semi-quantitatively assess the reduction in the levels of the target protein after treating cells with the PROTAC.[5]

-

Quantitative Degradation Assays (e.g., HiBiT, DC50/Dmax determination) : These assays provide quantitative data on the potency (DC50: concentration for 50% degradation) and efficacy (Dmax: maximal degradation) of the PROTAC.[26][28]

-

Mechanism of Action Assays : To confirm that degradation is proteasome-dependent, cells are co-treated with the PROTAC and a proteasome inhibitor (like MG132).[5] A rescue of protein levels in the presence of the inhibitor confirms the intended mechanism.

Conclusion

Mal-PEG2-alcohol is a highly effective and strategically valuable linker for the development of PROTACs. Its heterobifunctional nature, combining a stable handle for amide coupling with a selective group for thiol conjugation, provides a robust and modular route for synthesis. The integrated PEG spacer simultaneously addresses the critical need for favorable physicochemical properties in the final degrader molecule. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently synthesize and validate novel PROTACs, accelerating the discovery of new therapeutics in the field of targeted protein degradation.

References

- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mal-PEG2-alcohol | TargetMol [targetmol.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 13. benchchem.com [benchchem.com]

- 15. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]

- 17. hepatochem.com [hepatochem.com]

- 18. echemi.com [echemi.com]

- 19. Mal-PEG2-alcohol, CAS 34321-81-8 | AxisPharm [axispharm.com]

- 20. diva-portal.org [diva-portal.org]

- 21. benchchem.com [benchchem.com]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and characterization of PROTACs targeting the androgen receptor in prostate and lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Mal-PEG2-alcohol: Properties, Applications, and Protocols for Bioconjugation

Abstract

This technical guide provides a comprehensive overview of 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione, commonly known as Mal-PEG2-alcohol. This heterobifunctional crosslinker is a cornerstone in modern bioconjugation, offering a strategic balance of thiol reactivity and hydrophilicity. We will delve into its fundamental chemical and physical properties, explore the mechanistic principles of its application in creating stable bioconjugates, and provide a detailed, field-tested protocol for its use in protein modification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for creating well-defined and stable bioconjugates for therapeutic and diagnostic applications.

Introduction: The Strategic Advantage of Mal-PEG2-alcohol in Bioconjugation

The precise and stable covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental requirement in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and advanced diagnostic reagents.[1][2] The choice of a chemical linker is paramount, as it profoundly influences the stability, solubility, and pharmacokinetic properties of the resulting conjugate.

Mal-PEG2-alcohol emerges as a highly effective reagent in this context. It is a heterobifunctional linker featuring two key functionalities:

-

A Maleimide Group: This moiety provides high chemoselectivity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine.[3] This specificity allows for the targeted modification of proteins at engineered or naturally occurring cysteine residues.

-

A Hydroxyl Group: The terminal alcohol (-OH) can be used for further derivatization or serves to enhance the overall hydrophilicity of the linker and the resulting conjugate.[4]

-

A Di-ethylene Glycol (PEG2) Spacer: This short, hydrophilic polyethylene glycol chain enhances the aqueous solubility of the linker and the final bioconjugate, which is particularly advantageous when working with hydrophobic payloads.[4]

This unique combination of a thiol-reactive group, a hydrophilic spacer, and a terminal alcohol makes Mal-PEG2-alcohol a versatile tool for a wide range of bioconjugation applications.

Core Properties of Mal-PEG2-alcohol

A thorough understanding of the physicochemical properties of Mal-PEG2-alcohol is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-(2-hydroxyethoxy)ethyl)-1H-pyrrole-2,5-dione | [5] |

| Synonyms | Mal-PEG2-OH, N-[2-(2-hydroxyethoxy)ethyl]-maleimide | [5][6] |

| CAS Number | 34321-81-8 | [4][7] |

| Molecular Formula | C8H11NO4 | [4][7] |

| Molecular Weight | 185.18 g/mol | [5] |

| Exact Mass | 185.0688 g/mol | [5][7] |

| Purity | Typically ≥95% | [6][8] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | -20°C, desiccated | [4][6] |

The Chemistry of Thiol-Maleimide Conjugation: A Mechanistic Perspective

The utility of Mal-PEG2-alcohol in bioconjugation is primarily driven by the highly efficient and selective reaction between its maleimide group and a thiol.

The Michael Addition Reaction

The core of this conjugation chemistry is a Michael addition reaction.[9] In this process, the nucleophilic thiol group of a cysteine residue attacks one of the electron-deficient carbon atoms of the maleimide's carbon-carbon double bond. This reaction results in the formation of a stable, covalent thioether bond.[9]

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.

This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[10] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other nucleophilic amino acids like lysine.[9]

Critical Reaction Parameters and Their Causality

The success of a conjugation reaction hinges on the careful control of several key parameters. Understanding the "why" behind these conditions is crucial for protocol optimization and troubleshooting.

| Parameter | Optimal Range | Rationale and Causality |

| pH | 6.5 - 7.5 | Below pH 6.5, the thiol group is predominantly protonated (-SH), making it a weaker nucleophile and drastically slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, at higher pH, the deprotonated amino group of lysine can compete as a nucleophile, leading to non-specific conjugation.[10] |

| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. Lowering the temperature to 4°C can be beneficial for sensitive proteins and can also help to minimize maleimide hydrolysis during longer incubation periods. |

| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the Mal-PEG2-alcohol linker is used to drive the reaction to completion, ensuring that the majority of the available thiol groups on the protein are modified. The optimal ratio should be determined empirically for each specific protein and application.[10] |

| Buffer Composition | Amine-free and Thiol-free | Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT, β-mercaptoethanol) must be avoided as they will compete with the target protein for reaction with the maleimide. Phosphate-buffered saline (PBS) or HEPES are commonly used.[3] |

Self-Validating Experimental Protocol: Site-Specific Protein Modification

This section provides a detailed, step-by-step protocol for the conjugation of Mal-PEG2-alcohol to a protein containing one or more cysteine residues. The protocol is designed to be self-validating, incorporating quality control steps to monitor the success of the conjugation.

Materials and Reagents

-

Thiol-containing protein (e.g., an antibody with engineered cysteines)

-

Mal-PEG2-alcohol

-

Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-acetylcysteine

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (ESI-MS or MALDI-TOF)

Experimental Workflow

Caption: Experimental workflow for protein conjugation with Mal-PEG2-alcohol.

Step-by-Step Methodology

Step 1: Protein Preparation

-

Dissolve the thiol-containing protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Causality: Degassing the buffer is critical to prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[10]

-

(Optional) If the protein's cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

-

Note: TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol and therefore does not need to be removed prior to the addition of the maleimide linker. If other reducing agents are used, they must be removed via a desalting column before proceeding.

-

Step 2: Mal-PEG2-alcohol Stock Solution Preparation

-

Immediately before use, prepare a 10 mM stock solution of Mal-PEG2-alcohol in anhydrous DMSO.

-

Causality: Maleimide reagents are susceptible to hydrolysis in aqueous solutions. Preparing a fresh stock solution in a dry, aprotic solvent like DMSO minimizes this degradation.[10]

Step 3: Conjugation Reaction

-